

Synthesis of Homopropargylic Alcohols using Propargyl Bromide: Application Notes and Protocols

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Compound of Interest

Compound Name: *Propargyl bromide*

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Abstract

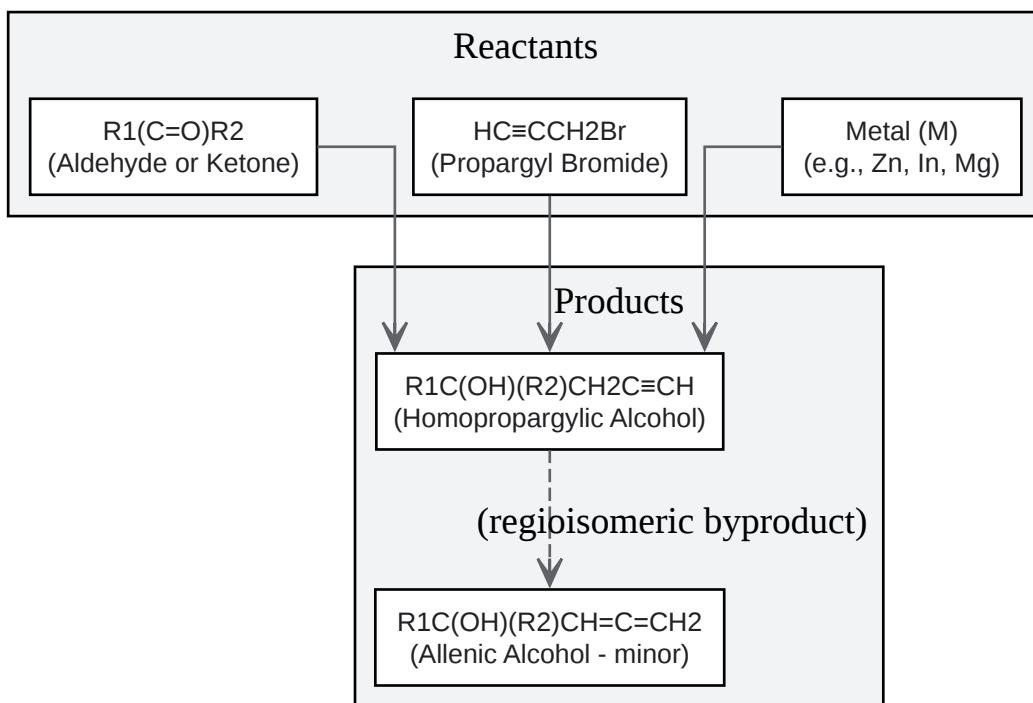
This document provides detailed application notes and experimental protocols for the synthesis of homopropargylic alcohols, valuable intermediates in organic synthesis and drug development, through the reaction of **propargyl bromide** with carbonyl compounds. Key methodologies, including Barbier-type reactions (mediated by zinc and indium), Grignard reactions, and Nozaki-Hiyama-Kishi (NHK) reactions, are discussed. This guide offers comparative data, step-by-step protocols, and mechanistic insights to aid researchers in selecting and performing the optimal synthesis for their specific needs.

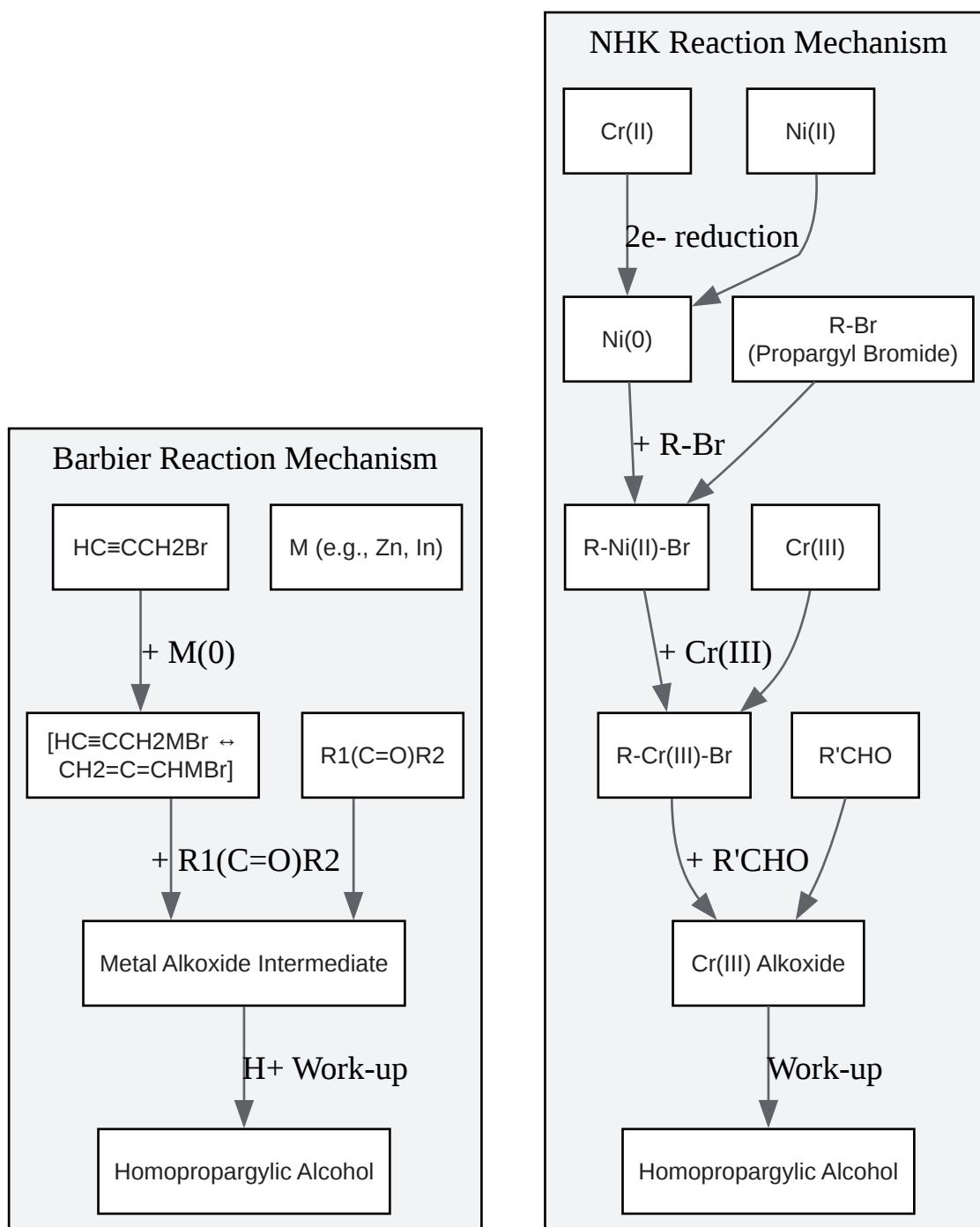
Introduction

Homopropargylic alcohols are crucial building blocks in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. Their utility stems from the presence of both a hydroxyl group and a terminal alkyne, which allow for diverse subsequent transformations. The addition of a propargyl moiety to a carbonyl group is a fundamental method for their preparation. **Propargyl bromide** is a common and reactive propargyl source for this transformation. This document details several key synthetic strategies for this conversion, with a focus on practical application in a research and development setting.

General Reaction Scheme

The fundamental transformation involves the nucleophilic addition of a propargyl organometallic species, generated *in situ* from **propargyl bromide**, to the electrophilic carbon of a carbonyl group (aldehyde or ketone).





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